molecular formula C12H12BrN3O3 B3839484 N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide

N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide

Cat. No. B3839484
M. Wt: 326.15 g/mol
InChI Key: WRVWWQJQHDVMFB-UHFFFAOYSA-N
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Description

N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide, commonly known as Br-NPPG, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a potent and selective inhibitor of the glutamate transporter GLT-1, which is responsible for the uptake of glutamate in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Thus, the development of GLT-1 inhibitors, such as Br-NPPG, has been proposed as a potential strategy for the treatment of these disorders.

Mechanism of Action

The mechanism of action of Br-NPPG involves the inhibition of GLT-1, which is responsible for the uptake of glutamate in the brain. By inhibiting GLT-1, Br-NPPG increases the extracellular concentration of glutamate, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is known to be involved in various physiological processes, including learning and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, which is implicated in various neurological disorders. Thus, the inhibition of GLT-1 by Br-NPPG can potentially modulate glutamate signaling and prevent excitotoxicity.
Biochemical and Physiological Effects:
Br-NPPG has been shown to have various biochemical and physiological effects in preclinical models. In animal models of stroke, Br-NPPG has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. Similarly, in models of traumatic brain injury, Br-NPPG has been shown to reduce inflammation and improve mitochondrial function. Moreover, Br-NPPG has been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of Br-NPPG is its selectivity for GLT-1, which minimizes off-target effects. Moreover, Br-NPPG has been shown to have good pharmacokinetic properties, including good brain penetration and a relatively long half-life. However, one of the limitations of Br-NPPG is its potential for inducing seizures at high doses. Thus, careful dosing and monitoring are required in preclinical studies.

Future Directions

Several future directions for the research and development of Br-NPPG can be identified. First, further studies are needed to elucidate the precise mechanism of action of Br-NPPG and its effects on glutamate signaling in the brain. Second, the potential therapeutic applications of Br-NPPG in various neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease, need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective GLT-1 inhibitors, based on the structure of Br-NPPG, could potentially lead to the discovery of novel therapeutics for neurological disorders. Finally, the potential side effects of Br-NPPG, such as seizures, need to be further investigated to ensure its safety and efficacy in clinical applications.

Scientific Research Applications

Br-NPPG has been extensively studied in various preclinical models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. In animal models of stroke, Br-NPPG has been shown to reduce infarct size and improve neurological function. Similarly, in models of traumatic brain injury, Br-NPPG has been shown to reduce neuronal damage and improve cognitive function. Moreover, Br-NPPG has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying therapy for this debilitating disorder.

properties

IUPAC Name

2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c13-7-1-3-8(4-2-7)16-11(18)5-9(12(16)19)15-6-10(14)17/h1-4,9,15H,5-6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVWWQJQHDVMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-YL]amino}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
Reactant of Route 2
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
Reactant of Route 3
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
Reactant of Route 4
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
Reactant of Route 5
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
Reactant of Route 6
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide

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